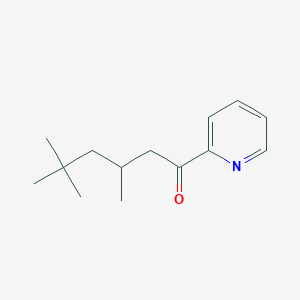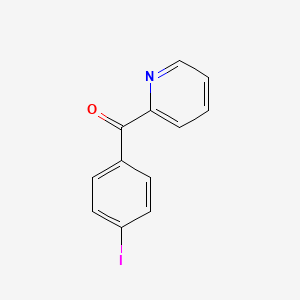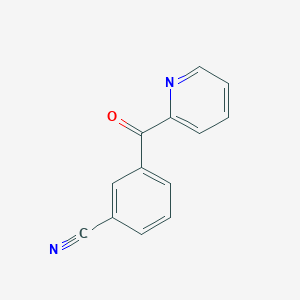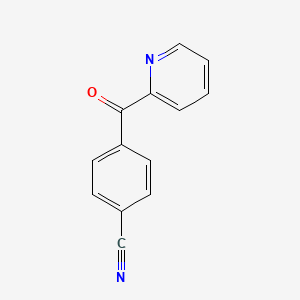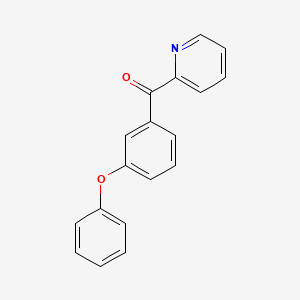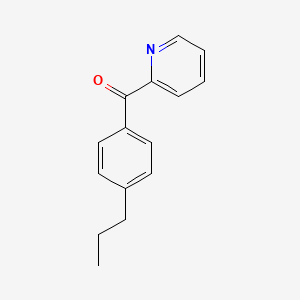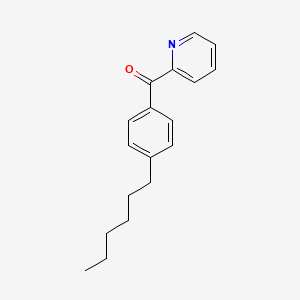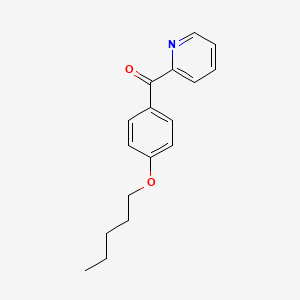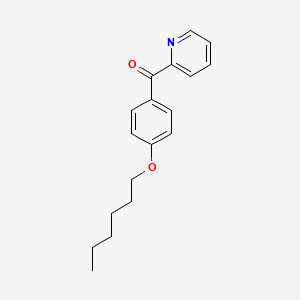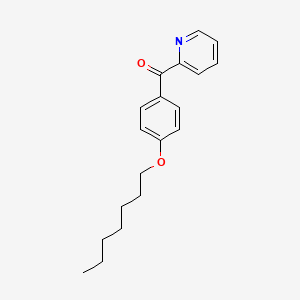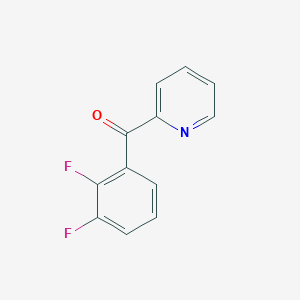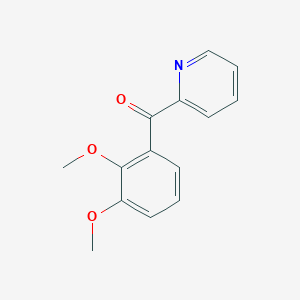
2'-Cyano-2-phenylacetophenone
Overview
Description
2’-Cyano-2-phenylacetophenone is an organic compound with the molecular formula C15H11NO. It is a yellow solid that is used in various chemical syntheses and industrial applications. The compound is known for its unique structure, which includes a cyano group and a phenylacetophenone moiety, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2’-Cyano-2-phenylacetophenone typically involves the reaction of benzyl cyanide with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions usually require a temperature range of 60-80°C and a reaction time of 4-6 hours.
Industrial Production Methods: In industrial settings, the production of 2’-Cyano-2-phenylacetophenone can be achieved through a similar synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The industrial process also involves purification steps such as recrystallization and distillation to obtain high-purity 2’-Cyano-2-phenylacetophenone .
Chemical Reactions Analysis
Types of Reactions: 2’-Cyano-2-phenylacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 2’-amino-2-phenylacetophenone.
Substitution: Formation of halogenated or nitrated derivatives of 2’-Cyano-2-phenylacetophenone .
Scientific Research Applications
2’-Cyano-2-phenylacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its role in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2’-Cyano-2-phenylacetophenone involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the phenylacetophenone moiety can undergo electrophilic aromatic substitution. These interactions can lead to the formation of various bioactive compounds, which can exert their effects through different biological pathways .
Comparison with Similar Compounds
Acetophenone: A simpler analog without the cyano group.
Benzyl Cyanide: Contains the cyano group but lacks the phenylacetophenone moiety.
2-Phenylacetophenone: Similar structure but without the cyano group.
Uniqueness: 2’-Cyano-2-phenylacetophenone is unique due to the presence of both the cyano group and the phenylacetophenone moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(2-phenylacetyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c16-11-13-8-4-5-9-14(13)15(17)10-12-6-2-1-3-7-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLUXVWDTYCYCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642284 | |
| Record name | 2-(Phenylacetyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-78-3 | |
| Record name | 2-(Phenylacetyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-cyano-2-phenylacetophenone formed according to the research?
A1: The study describes the formation of 2-cyano-2-phenylacetophenone through a series of reactions initiated by the Flash Vacuum Thermolysis (FVT) of a specific pyrroledione derivative (compound 10 in the paper) []. This process leads to the formation of an NH-imidoylketene intermediate (compound 11) []. This intermediate can undergo a 1,3-phenyl shift to yield an α-oxoketenimine (compound 16), which then isomerizes to 2-cyano-2-phenylacetophenone (compound 18) at elevated temperatures (optimally at 700 °C) [].
Q2: Is there any computational data supporting this reaction pathway?
A2: Yes, the researchers employed computational chemistry to study the reaction pathway. They calculated energy profiles for the unsubstituted imidoylketene, the diphenylimidoylketene (compound 11), and the N-tert-butylimidoylketene using the B3LYP/6-31G** level of theory []. These calculations provide insights into the energetic feasibility of the proposed reaction steps.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


